

Spectroscopic Profile of 2-Octenylsuccinic Anhydride (OSA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Octenylsuccinic Anhydride

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Introduction: Understanding 2-Octenylsuccinic Anhydride (OSA)

2-Octenylsuccinic anhydride (OSA) is a cyclic dicarboxylic acid anhydride that plays a significant role in various industrial applications, most notably as a chemical modifier for starches and other polysaccharides.^{[1][2]} Its molecular structure, featuring a hydrophilic succinic anhydride ring and a hydrophobic octenyl chain, imparts an amphiphilic character to the molecules it modifies. This dual nature makes OSA-modified products valuable as emulsifiers, encapsulating agents, and stabilizers in the food, pharmaceutical, and materials science industries.^[1]

The chemical reactivity of OSA is primarily centered on the anhydride ring, which can readily undergo esterification with hydroxyl groups present in polymers like starch.^[2] This process introduces the octenylsuccinyl group onto the polymer backbone, dramatically altering its physicochemical properties. Given the direct correlation between the extent and nature of this modification and the final product's performance, a thorough understanding of OSA's spectroscopic profile is paramount for researchers, scientists, and professionals in drug development and material science. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **2-Octenylsuccinic anhydride**.

Molecular Structure of 2-Octenylsuccinic Anhydride

2-Octenylsuccinic anhydride is a colorless to light yellow liquid with the molecular formula $C_{12}H_{18}O_3$ and a molecular weight of 210.27 g/mol .^[3] It is typically available as a mixture of cis and trans isomers.^[3]

Chemical Structure:

Caption: Molecular structure of **2-Octenylsuccinic anhydride**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of pure **2-Octenylsuccinic anhydride** reveals key vibrational modes characteristic of a cyclic anhydride and an alkene.

Characteristic Vibrational Frequencies

The FTIR spectrum of a cyclic anhydride like OSA is distinguished by the presence of two carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.^[2] The presence of the octenyl chain introduces additional characteristic peaks.

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group	Intensity
~2955, ~2925, ~2855	C-H stretch	Alkyl (CH_3 , CH_2)	Strong
~1860	C=O stretch (symmetric)	Anhydride	Strong
~1780	C=O stretch (asymmetric)	Anhydride	Stronger
~1650	C=C stretch	Alkene	Medium
~1230	C-O-C stretch	Anhydride	Strong
~970	=C-H bend (out-of-plane)	trans-Alkene	Medium

Note: The exact peak positions can vary slightly depending on the sample phase (liquid, gas) and the presence of isomers.

Interpretation of the FTIR Spectrum:

The most prominent features in the FTIR spectrum of OSA are the two strong carbonyl absorption bands. For cyclic anhydrides, the symmetric C=O stretch typically appears at a higher wavenumber ($\sim 1860 \text{ cm}^{-1}$) while the more intense asymmetric stretch is found at a lower wavenumber ($\sim 1780 \text{ cm}^{-1}$).^[2] The significant separation of these two bands is a hallmark of the anhydride functional group.

The aliphatic octenyl chain is evidenced by the strong C-H stretching vibrations just below 3000 cm^{-1} . The carbon-carbon double bond (C=C) of the octenyl group gives rise to a medium intensity stretching band around 1650 cm^{-1} . The out-of-plane bending vibration for a trans-alkene, often observed around 970 cm^{-1} , can also be a useful diagnostic peak. The strong C-O-C stretching vibration of the anhydride ring is typically observed in the 1230 cm^{-1} region.

When OSA reacts to modify a substrate like starch, the anhydride ring opens, forming an ester linkage and a carboxylic acid (which may be deprotonated to a carboxylate). This chemical transformation is readily monitored by FTIR, where the characteristic double carbonyl peaks of the anhydride disappear and are replaced by a new ester carbonyl (C=O) peak around 1725 cm^{-1} and an asymmetric stretching vibration of a carboxylate group (RCOO^-) around 1571 cm^{-1} .^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For **2-Octenylsuccinic anhydride**, both ^1H and ^{13}C NMR are essential for confirming its structure and purity. The presence of cis and trans isomers will lead to some complexity in the spectra, with distinct signals for each isomer.

^1H NMR Spectroscopy

The ^1H NMR spectrum of OSA will show signals corresponding to the protons of the octenyl chain and the succinic anhydride ring. The chemical shifts are influenced by the electron-withdrawing effect of the anhydride group and the double bond.

Predicted ^1H NMR Chemical Shifts and Multiplicities:

Proton(s)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃ (terminal methyl)	~0.9	Triplet	~7
-(CH ₂) ₄ - (in octenyl chain)	~1.3-1.4	Multiplet	-
-CH ₂ -C=C-	~2.0	Multiplet	-
-C=C-CH ₂ -	~2.5	Multiplet	-
-CH ₂ - (in anhydride ring)	~2.7-3.0	Multiplet	-
-CH- (in anhydride ring)	~3.4	Multiplet	-
-CH=CH- (olefinic)	~5.4-5.6	Multiplet	-

Interpretation of the ¹H NMR Spectrum:

- Upfield Region (0.8-2.5 ppm): The protons of the aliphatic octenyl chain will resonate in this region. The terminal methyl group will appear as a triplet around 0.9 ppm. The methylene groups of the saturated part of the chain will give rise to a complex multiplet between 1.3 and 1.4 ppm. The methylene groups adjacent to the double bond will be shifted downfield to around 2.0 and 2.5 ppm.
- Succinic Anhydride Ring Protons (2.7-3.5 ppm): The protons on the succinic anhydride ring will appear as a set of complex multiplets due to their diastereotopic nature and coupling to each other. The methine proton will be the most downfield of this group, appearing around 3.4 ppm.
- Olefinic Protons (5.4-5.6 ppm): The protons on the carbon-carbon double bond will be the most deshielded and will appear as a multiplet in the 5.4-5.6 ppm region. The coupling constants between these protons can be used to determine the stereochemistry (cis or trans) of the double bond.

A certificate of analysis for a commercial sample of **2-Octenylsuccinic anhydride** confirms that the ^1H NMR spectrum is consistent with the expected structure.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ^{13}C NMR Chemical Shifts:

Carbon(s)	Chemical Shift (δ , ppm)
-CH ₃ (terminal methyl)	~14
-(CH ₂) ₄ - (in octenyl chain)	~22-32
-CH ₂ - (in anhydride ring)	~33
-CH- (in anhydride ring)	~40
-CH ₂ -C=C-	~35
-C=C-CH ₂ -	~30
-CH=CH- (olefinic)	~125-135
-C=O (anhydride carbonyls)	~170-175

Interpretation of the ^{13}C NMR Spectrum:

- Aliphatic Region (14-40 ppm): The carbons of the octenyl chain and the succinic anhydride ring will resonate in this region. The terminal methyl carbon will be the most upfield signal at around 14 ppm. The methylene carbons of the octenyl chain will appear in the 22-32 ppm range. The carbons of the succinic anhydride ring will be found between 33 and 40 ppm.
- Olefinic Region (125-135 ppm): The two sp^2 hybridized carbons of the double bond will have chemical shifts in this downfield region.
- Carbonyl Region (170-175 ppm): The two carbonyl carbons of the anhydride group will be the most deshielded and will appear at the furthest downfield region of the spectrum.

Experimental Protocols

FTIR Spectroscopy

Sample Preparation:

For liquid samples like **2-Octenylsuccinic anhydride**, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition:

- Record a background spectrum of the clean salt plates.
- Place a small drop of the OSA sample on one plate and cover with the second plate, ensuring a thin film is formed.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Perform baseline correction and peak picking on the resulting spectrum.

NMR Spectroscopy

Sample Preparation:

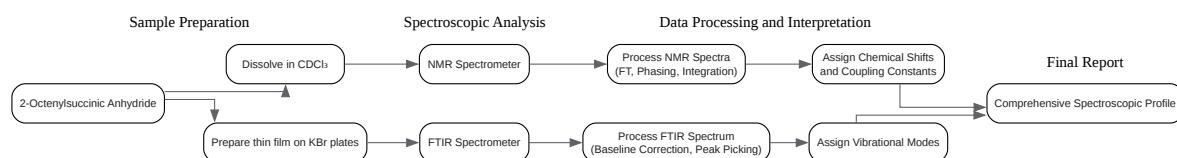
- Dissolve approximately 10-20 mg of **2-Octenylsuccinic anhydride** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , deuterated chloroform) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Instrumentation and Data Acquisition:

- Acquire the ^1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
- Acquire the ^{13}C NMR spectrum on the same instrument.
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

- Integrate the signals in the ^1H NMR spectrum and determine the chemical shifts relative to the internal standard.

Workflow for Spectroscopic Analysis of OSA



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Caption: Experimental workflow for the spectroscopic characterization of **2-Octenylsuccinic anhydride**.

Conclusion

The spectroscopic profile of **2-Octenylsuccinic anhydride** is well-defined by characteristic signals in both FTIR and NMR spectroscopy. FTIR is particularly useful for identifying the key anhydride functional group and for monitoring its conversion during chemical modification processes. NMR spectroscopy provides a detailed map of the proton and carbon environments within the molecule, allowing for unambiguous structure confirmation and purity assessment. A thorough understanding of these spectroscopic features is indispensable for scientists and researchers working with OSA, enabling precise quality control, reaction monitoring, and the development of novel materials with tailored properties.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Octenylsuccinic Anhydride (OSA): An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7801577#spectroscopic-profile-of-2-octenylsuccinic-anhydride-ftir-nmr]

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